4-(Méthylamino)Benzènesulfonamide

Vue d'ensemble

Description

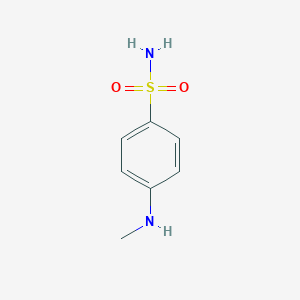

Le 4-Méthylamino-benzènesulfonamide est un composé organique de formule moléculaire C7H10N2O2S. Il s'agit d'un dérivé du benzènesulfonamide, où un groupe méthylamino est attaché au cycle benzénique.

Applications De Recherche Scientifique

4-Methylamino-benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

The primary target of 4-(Methylamino)Benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a transmembrane enzyme that plays a crucial role in pH regulation in tumor cells . Overexpression of CA IX genes has been detected in many solid tumors .

Mode of Action

4-(Methylamino)Benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the pH regulation in tumor cells, which can lead to a decrease in tumor cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of pH regulation in tumor cells . This disruption can lead to a shift in the tumor cells’ metabolism from aerobic to anaerobic glycolysis, causing a significant modification in pH . This change in pH can lead to uncontrolled cell proliferation and consequently tumor hypoxia .

Pharmacokinetics

It is suggested that the compound acts like a prodrug, which can exert its effect after being converted to its parent compound

Result of Action

The inhibition of CA IX by 4-(Methylamino)Benzenesulfonamide leads to a decrease in tumor cell proliferation . Some derivatives of this compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, it was found that 4-(Methylamino)Benzenesulfonamide could induce apoptosis in certain cancer cell lines .

Analyse Biochimique

Biochemical Properties

4-(Methylamino)Benzenesulfonamide has been found to interact with enzymes such as carbonic anhydrase IX . This interaction is believed to inhibit the enzyme, which plays a crucial role in many solid tumors

Cellular Effects

The compound has shown significant inhibitory effects against cancer cell lines, including triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . It influences cell function by inducing apoptosis in MDA-MB-231 cells .

Molecular Mechanism

The molecular mechanism of 4-(Methylamino)Benzenesulfonamide involves its binding interactions with biomolecules like carbonic anhydrase IX, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular metabolism .

Metabolic Pathways

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 4-Méthylamino-benzènesulfonamide implique généralement la réaction du chlorure de benzènesulfonyle avec la méthylamine. La réaction est effectuée dans un solvant organique tel que le dichlorométhane, sous des conditions de température contrôlées pour garantir la formation du produit souhaité .

Méthodes de production industrielle : En milieu industriel, la production du 4-Méthylamino-benzènesulfonamide peut impliquer des réactions à grande échelle utilisant des réactifs et des conditions similaires. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Méthylamino-benzènesulfonamide peut subir diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent le convertir en amines correspondantes.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe sulfonamide peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés en conditions basiques ou acides.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides sulfoniques, tandis que la réduction peut produire des amines primaires ou secondaires .

4. Applications de la recherche scientifique

Le 4-Méthylamino-benzènesulfonamide a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.

Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du 4-Méthylamino-benzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber des enzymes telles que l'anhydrase carbonique, qui joue un rôle dans divers processus physiologiques. La structure du composé lui permet de se lier au site actif de l'enzyme, bloquant ainsi son activité et conduisant à des effets thérapeutiques .

Composés similaires :

Sulfanilamide : Une autre sulfonamide aux propriétés antibactériennes similaires.

Sulfadiazine : Utilisé en association avec d'autres médicaments pour traiter les infections.

Sulfaméthoxazole : Souvent utilisé en association avec la triméthoprime pour les infections bactériennes.

Unicité : Le 4-Méthylamino-benzènesulfonamide est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Son groupe méthylamino améliore sa réactivité et son potentiel de formation de divers dérivés, ce qui en fait un composé précieux tant dans la recherche que dans les applications industrielles .

Comparaison Avec Des Composés Similaires

Sulfanilamide: Another sulfonamide with similar antibacterial properties.

Sulfadiazine: Used in combination with other drugs to treat infections.

Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.

Uniqueness: 4-Methylamino-benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in both research and industrial applications .

Activité Biologique

4-(Methylamino)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a sulfonamide group attached to a benzene ring with a methylamino substituent. Its potential applications span antimicrobial, anticancer, and enzyme inhibition activities.

The compound's chemical structure can be represented as follows:

This structure enables it to interact with various biological targets, making it a candidate for drug development.

4-(Methylamino)benzenesulfonamide exerts its biological effects primarily through the inhibition of specific enzymes. The sulfonamide moiety mimics natural substrates, allowing it to interfere with metabolic pathways. Notably, it has been shown to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes such as acid-base balance and respiration .

Antimicrobial Activity

Research has demonstrated that 4-(methylamino)benzenesulfonamide exhibits significant antimicrobial properties. For instance, one study reported that derivatives of this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The compounds were effective at concentrations as low as 50 µg/mL, achieving inhibition rates of up to 80% against S. aureus .

Anticancer Activity

The anticancer potential of 4-(methylamino)benzenesulfonamide has been explored in several studies. For example, derivatives were evaluated for their anti-proliferative effects on triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds derived from this structure demonstrated significant inhibitory effects at concentrations ranging from 1.52 to 6.31 µM, with selectivity ratios indicating up to 17.5 times greater efficacy against cancer cells compared to normal cells . Notably, one derivative induced apoptosis in MDA-MB-231 cells, evidenced by a 22-fold increase in annexin V-FITC-positive apoptotic cells compared to controls .

Study on Carbonic Anhydrase Inhibition

A study focused on the synthesis of aryl thiazolone-benzenesulfonamides revealed that certain derivatives of 4-(methylamino)benzenesulfonamide showed potent inhibition of carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for CA IX over CA II suggests potential therapeutic applications in targeting tumors that express CA IX .

Antibacterial Properties

Another investigation assessed the antibacterial and anti-biofilm activities of various sulfonamide derivatives, including those based on 4-(methylamino)benzenesulfonamide. The results indicated significant activity against biofilm formation by Klebsiella pneumoniae, with inhibition rates reaching approximately 79% .

Data Summary

| Activity | Target | IC50/Concentration | Effectiveness |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | 80.69% inhibition |

| Antimicrobial | Klebsiella pneumoniae | 50 µg/mL | 79.46% biofilm inhibition |

| Anticancer | MDA-MB-231 (breast cancer) | 1.52 - 6.31 µM | Selectivity ratio: up to 17.5x |

| Enzyme Inhibition | Carbonic Anhydrase IX | IC50: 10.93 - 25.06 nM | High selectivity |

Propriétés

IUPAC Name |

4-(methylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-6-2-4-7(5-3-6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVAYUUWTJKKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562172 | |

| Record name | 4-(Methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16891-79-5 | |

| Record name | 4-(Methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylamino)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.